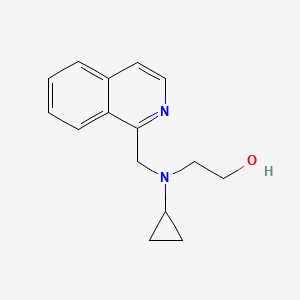
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol
Übersicht
Beschreibung
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol, also known as CPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPIQ belongs to the class of isoquinoline derivatives that have been shown to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. In addition, this compound has also been shown to exhibit anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol involves the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are crucial for the progression of the cell cycle and the survival of cancer cells. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and the inhibition of cell migration and invasion. This compound has also been found to modulate the expression of various genes that are involved in the regulation of cell growth and survival. In addition, this compound has been shown to exhibit anti-inflammatory and anti-viral properties by inhibiting the production of pro-inflammatory cytokines and the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has several advantages for lab experiments, including its potent anti-cancer activity, its ability to induce cell cycle arrest and apoptosis, and its anti-inflammatory and anti-viral properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications in various fields of scientific research. In the field of cancer research, this compound could be further studied for its potential use in combination with other anti-cancer agents to enhance their efficacy and reduce their toxicity. In addition, this compound could be explored for its potential use in the treatment of inflammatory and viral diseases, such as rheumatoid arthritis and hepatitis C.
Eigenschaften
IUPAC Name |
2-[cyclopropyl(isoquinolin-1-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-10-9-17(13-5-6-13)11-15-14-4-2-1-3-12(14)7-8-16-15/h1-4,7-8,13,18H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUWSGOUHARPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214350 | |
| Record name | Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353962-53-4 | |
| Record name | Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




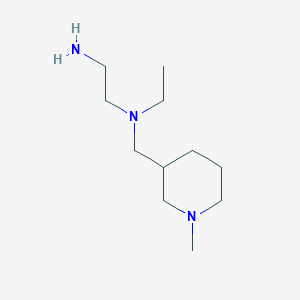
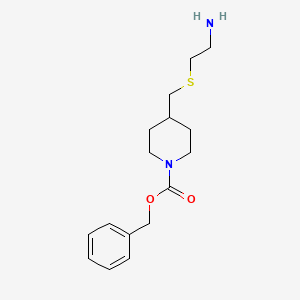
![2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3233987.png)
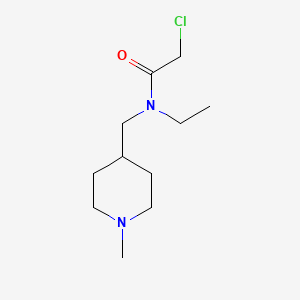
![3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3234001.png)
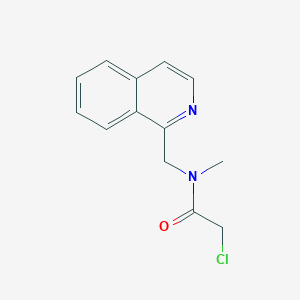
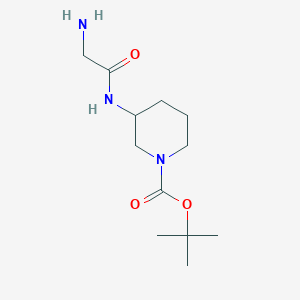
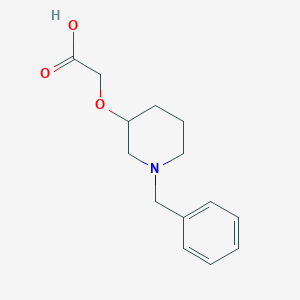
![[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B3234036.png)
![[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3234041.png)
![[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B3234049.png)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3234052.png)
![2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3234087.png)